3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid
Description
3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid is a branched carboxylic acid derivative featuring a thiophene ring substituted with a methyl group at the 5-position. The compound combines a hydrophobic butanoic acid backbone with a heteroaromatic thiophene moiety, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C10H14O2S |
|---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3-methyl-2-(5-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-6(2)9(10(11)12)8-5-4-7(3)13-8/h4-6,9H,1-3H3,(H,11,12) |
InChI Key |
PYNWNGNYXDVWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling of Thiophene Derivatives with Butanoic Acid Precursors
A common approach involves the use of organometallic coupling reactions such as:
- Suzuki-Miyaura coupling : coupling a 5-methylthiophen-2-yl boronic acid or ester with a halogenated butanoic acid derivative.
- Stille or Negishi coupling : employing organostannane or organozinc reagents derived from 5-methylthiophene.
These reactions typically require palladium catalysts under inert atmosphere, with bases like potassium carbonate, and solvents such as tetrahydrofuran or dioxane. Reaction temperatures range from ambient to reflux (~80–110 °C) to optimize yield and selectivity.
Alkylation and Functional Group Transformations
Alternatively, the butanoic acid moiety can be constructed via:
- Alkylation of 5-methylthiophen-2-yl acetic acid derivatives with methyl-substituted alkyl halides under basic conditions.
- Subsequent oxidation or hydrolysis to convert ester or aldehyde intermediates to the carboxylic acid.
Reaction conditions for oxidation include mild oxidants such as potassium permanganate or chromium-based reagents, often in aqueous or organic solvents at controlled temperatures (0–50 °C) to minimize side reactions.
Direct Carboxylation Methods
Carboxylation of organometallic intermediates derived from 5-methylthiophene with carbon dioxide under pressure (e.g., 1–5 atm CO₂) in the presence of catalysts (e.g., nickel or palladium complexes) can also yield the desired carboxylic acid after acidic workup.
Industrial and Laboratory Scale Preparation
Laboratory Synthesis
- Step 1 : Synthesis of 5-methylthiophen-2-yl organoboron or organozinc reagent.
- Step 2 : Palladium-catalyzed cross-coupling with a halogenated 3-methylbutanoic acid derivative.
- Step 3 : Hydrolysis or oxidation to convert intermediates into the target acid.
Typical yields range from 60% to 85%, depending on catalyst efficiency and reaction optimization.
Industrial Considerations
- Use of scalable catalytic systems with recyclable palladium catalysts.
- Optimization of solvent systems to reduce environmental impact (e.g., replacing chlorinated solvents with greener alternatives).
- Continuous flow reactors to improve heat and mass transfer, enhancing reaction control and safety.
- Purification via crystallization or chromatography to achieve high purity (>98%).
Data Table: Summary of Key Preparation Methods
| Method Type | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-methylthiophen-2-yl boronic acid, Pd(PPh₃)₄, K₂CO₃ | 80–100 °C, inert atmosphere, 12–24 h | 70–85 | High selectivity, requires dry conditions |
| Alkylation + Oxidation | 5-methylthiophen-2-yl acetic acid, alkyl halide, KMnO₄ | 0–50 °C, aqueous-organic solvent | 60–75 | Multiple steps, moderate yield |
| Direct Carboxylation | 5-methylthiophen-2-yl magnesium bromide, CO₂, Ni catalyst | 1–5 atm CO₂, 25–50 °C | 55–70 | Environmentally friendly, requires pressure |
Research Findings and Optimization Insights
- Catalyst Selection : Palladium catalysts with phosphine ligands (e.g., Pd(PPh₃)₄) provide superior coupling efficiency and tolerance to functional groups.
- Solvent Effects : Polar aprotic solvents such as dioxane or THF enhance solubility of reagents and improve reaction rates.
- Temperature Control : Maintaining moderate temperatures (~80 °C) balances reaction kinetics and minimizes decomposition.
- Base Choice : Mild inorganic bases like potassium carbonate facilitate coupling without promoting side reactions.
- Purification : Crystallization from ethyl acetate/hexane mixtures yields high-purity acid suitable for pharmaceutical applications.
- Stability : The target acid is sensitive to prolonged exposure to strong acids or bases; storage under inert atmosphere at low temperature preserves integrity.
Analytical Techniques for Characterization
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution pattern and purity.
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>97% typical).
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR) : Identifies carboxylic acid functional group via characteristic C=O stretch (~1700 cm⁻¹).
- Melting Point Determination : Confirms compound identity and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Organic Synthesis
3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules.
Reaction Types
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Produces alcohols or alkanes.
- Substitution Reactions : Involves replacing functional groups, facilitating the synthesis of derivatives with varied properties.
Recent studies have demonstrated that this compound exhibits notable biological activities:
Antimicrobial Properties
In vitro studies indicated significant antimicrobial effects against various bacterial strains, suggesting its potential as an antibiotic agent.
Anti-inflammatory Effects
Research has shown that it can reduce inflammation markers in cell cultures, indicating possible therapeutic applications for inflammatory diseases.
Neuroprotective Effects
Studies have explored its neuroprotective properties, particularly in models of oxidative stress. The compound has been shown to significantly reduce neuronal cell death caused by oxidative stressors, which could have implications for treating neurodegenerative diseases.
Case Study 1: Inhibition of Type III Secretion System (T3SS)
A study evaluated the compound's ability to inhibit the T3SS in pathogenic bacteria. At concentrations around 50 µM, it demonstrated approximately 50% inhibition of secretion, indicating its potential role in combating bacterial infections.
Case Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of the compound under oxidative stress conditions. Findings indicated that it could significantly reduce neuronal cell death caused by oxidative stressors, reinforcing its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Backbone Similarities: All compounds share a 3-methylbutanoic acid core. The target compound and valsartan both feature branched alkyl chains, enhancing lipophilicity.
Heterocyclic Moieties: The target’s thiophene (electron-rich sulfur heterocycle) contrasts with valsartan’s tetrazole (acidic, nitrogen-rich) and the thiazolidinone’s thioxo group (polar, hydrogen-bonding capable). These differences influence solubility and receptor interactions.
Substituent Effects: Valsartan’s biphenyl-tetrazole system enables high-affinity binding to angiotensin receptors , whereas the target’s simpler thiophene may limit target specificity. The thiazolidinone derivative’s benzylidene-methoxycarbonyl group increases molecular weight (379.46 g/mol vs. target’s ~210 g/mol), likely reducing membrane permeability .
Physicochemical Properties
- Solubility: The target’s methylthiophene reduces aqueous solubility compared to the thiazolidinone analog’s polar groups. Valsartan’s low solubility is mitigated by formulation strategies in its pharmaceutical use .
- Lipophilicity : Valsartan’s higher LogP aligns with its prolonged plasma half-life, whereas the target’s intermediate lipophilicity may favor tissue penetration.
Biological Activity
3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14O2S
- Molecular Weight : 198.28 g/mol
- Structure : The compound features a butanoic acid backbone with a methylthiophene substituent, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its structural components:
- Thiophene Ring : The thiophene moiety can participate in various chemical reactions, influencing the compound's reactivity and interactions with biological targets.
- Carboxylic Acid Group : This functional group allows the compound to form hydrogen bonds, facilitating interactions with enzymes and receptors, which may modulate their activity.
Biological Activities
Research indicates several potential biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that compounds with thiophene structures often exhibit antimicrobial properties. Although specific data on this compound is limited, related thiophene derivatives have demonstrated effectiveness against various bacterial strains.
2. Anti-inflammatory Effects
The compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Similar compounds have been noted for their ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
3. Anticonvulsant Activity
Recent research has explored the anticonvulsant properties of similar compounds derived from butanoic acids. While direct studies on this compound are sparse, its structural analogs have shown promise in reducing seizure activity in animal models.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of butanoic acid and evaluating their biological activities found that modifications to the thiophene ring significantly impacted their efficacy as antimicrobial agents. This suggests that this compound could be optimized for enhanced activity through structural modifications.
Case Study 2: Volatile Organic Metabolites (VOMs)
Research into volatile organic metabolites has highlighted the role of sulfur-containing compounds in metabolic pathways related to cancer diagnostics. Although not directly linked to this compound, this context underscores the importance of thiophene derivatives in biological systems and their potential as biomarkers or therapeutic agents in oncology .
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
